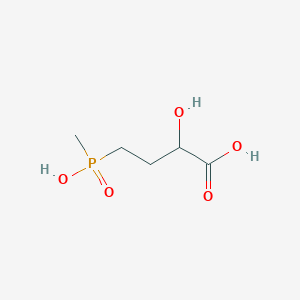
N-(3-acetylphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N’-methylthiourea is an organic compound with the chemical formula C10H12N2OS It is a thiourea derivative, characterized by the presence of an acetyl group attached to the phenyl ring and a methyl group attached to the nitrogen atom of the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-acetylphenyl)-N’-methylthiourea can be synthesized through the reaction of 3-acetylphenyl isothiocyanate with methylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-acetylphenyl isothiocyanate+methylamine→N-(3-acetylphenyl)-N’-methylthiourea
Industrial Production Methods
While specific industrial production methods for N-(3-acetylphenyl)-N’-methylthiourea are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The acetyl group can be reduced to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N’-methylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The acetyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-acetylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a thiourea moiety.
N-(3-acetylphenyl)-N’-methylurea: Similar structure but with a urea group instead of a thiourea moiety.
N-(3-acetylphenyl)-N’-methylthiourea derivatives: Compounds with different substituents on the phenyl ring or thiourea moiety.
Uniqueness
N-(3-acetylphenyl)-N’-methylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyl and thiourea groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)8-4-3-5-9(6-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJISLKXXSKLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)




![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)




